molecular formula C19H37O8P B024653 Dioctanoylphosphatidic acid CAS No. 102731-57-7

Dioctanoylphosphatidic acid

Cat. No.: B024653
CAS No.: 102731-57-7
M. Wt: 424.5 g/mol
InChI Key: XYSBQYUENLDGMI-QGZVFWFLSA-N
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Description

1,2-Dioctanoyl-sn-glycero-3-phosphate is a synthetic phosphatidic acid derivative. It is a diacylglycerol phosphate where the acyl groups at positions 1 and 2 are specified as octanoyl. This compound is often used in biochemical research due to its role as a cell-permeable phosphatidic acid, which is a key intermediate in the biosynthesis of many lipids.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dioctanoyl-sn-glycero-3-phosphate can be synthesized through esterification reactions involving glycerol and octanoic acid. The process typically involves the following steps:

    Esterification: Glycerol is esterified with octanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Phosphorylation: The resulting diacylglycerol is then phosphorylated using phosphorus oxychloride (POCl3) or other phosphorylating agents to yield 1,2-dioctanoyl-sn-glycero-3-phosphate.

Industrial Production Methods: Industrial production methods for 1,2-dioctanoyl-sn-glycero-3-phosphate are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1,2-Dioctanoyl-sn-glycero-3-phosphate undergoes various chemical reactions, including:

    Hydrolysis: It can be hydrolyzed by phospholipases to yield glycerol, octanoic acid, and phosphate.

    Oxidation: It can undergo oxidation reactions, although these are less common in biological systems.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using phospholipase D or chemical hydrolysis using strong acids or bases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.

Major Products:

    Hydrolysis: Glycerol, octanoic acid, and phosphate.

    Oxidation: Oxidized derivatives of the fatty acid chains.

    Substitution: Substituted phosphatidic acid derivatives.

Scientific Research Applications

1,2-Dioctanoyl-sn-glycero-3-phosphate has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study the properties and reactions of phosphatidic acids.

    Biology: It is used to investigate the role of phosphatidic acid in cellular signaling and membrane dynamics.

    Medicine: It is studied for its potential role in modulating cellular processes such as proliferation and differentiation.

    Industry: It is used in the formulation of liposomes and other lipid-based delivery systems for drugs and other bioactive compounds.

Mechanism of Action

1,2-Dioctanoyl-sn-glycero-3-phosphate exerts its effects primarily through its role as a phosphatidic acid. Phosphatidic acid is a key intermediate in lipid biosynthesis and acts as a signaling molecule in various cellular processes. It interacts with specific proteins and enzymes, modulating their activity and influencing pathways such as:

    mTOR signaling: Phosphatidic acid is known to activate the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.

    Actin cytoskeleton dynamics: It affects the organization of the actin cytoskeleton, influencing cell shape and motility.

Comparison with Similar Compounds

    1,2-Dipalmitoyl-sn-glycero-3-phosphate: Similar structure but with palmitic acid chains instead of octanoic acid.

    1,2-Dioleoyl-sn-glycero-3-phosphate: Contains oleic acid chains, commonly used in studies of membrane fluidity.

    1,2-Dimyristoyl-sn-glycero-3-phosphate: Contains myristic acid chains, often used in studies of lipid-protein interactions.

Uniqueness: 1,2-Dioctanoyl-sn-glycero-3-phosphate is unique due to its shorter octanoic acid chains, which confer distinct physical and chemical properties. These properties make it particularly useful in studies requiring cell-permeable phosphatidic acids and in the formulation of lipid-based delivery systems.

Biological Activity

Dioctanoylphosphatidic acid (DOPA) is a synthetic phospholipid that has garnered attention for its significant biological activities, particularly in cellular signaling and membrane dynamics. This article explores the biological activity of DOPA, highlighting its mechanisms of action, effects on various cellular processes, and relevant case studies.

Chemical Structure and Properties

DOPA is a diacyl phosphatidic acid with two octanoyl (C8) chains. Its structure allows it to interact effectively with cellular membranes, facilitating various biological functions. The unique properties of DOPA make it an important compound in studies related to lipid signaling pathways.

  • Activation of Signaling Pathways : DOPA is known to activate several key signaling pathways, including:
    • mTORC1 Activation : DOPA plays a crucial role in the activation of the mechanistic target of rapamycin complex 1 (mTORC1) by promoting its translocation to lysosomes in response to amino acids and growth factors. This process is mediated by phospholipase D (PLD), which converts phosphatidylcholine to DOPA and choline .
    • Regulation of Ion Channels : Research indicates that DOPA can inhibit the activity of PIEZO2 channels, which are involved in mechanosensation. This inhibition is significant for understanding how cells respond to mechanical stimuli .
  • Influence on Cellular Functions :
    • Cell Proliferation and Survival : DOPA influences cell proliferation through its effects on mTOR signaling, which is vital for cell growth and metabolism .
    • Oxidative Stress Response : In plant systems, DOPA has been shown to interact with proteins involved in oxidative stress responses, suggesting potential applications in stress tolerance .

Biological Activity Overview

Biological ActivityMechanismReference
mTORC1 ActivationPromotes lysosomal translocation and activation via PLD
PIEZO2 Channel InhibitionReduces mechanosensitive currents in neurons
Cell ProliferationEnhances cell growth through mTOR signaling pathways
Oxidative Stress RegulationModulates stress response proteins in plants

Case Study 1: Cellular Response to Mechanical Stimuli

A study investigated the effects of DOPA on PIEZO2 channels in neuronal cells. The application of 300 μM DOPA resulted in a significant decrease in the amplitude of mechanically activated currents, indicating its role as an inhibitor of mechanosensation. This finding suggests potential therapeutic applications for conditions involving altered mechanosensory responses .

Case Study 2: mTORC1 Activation in Cancer Cells

In cancer research, the role of DOPA in activating mTORC1 was examined. It was found that DOPA enhances cell survival under nutrient-poor conditions by sustaining mTORC1 activity through PLD-mediated pathways. This highlights the importance of lipid signaling in cancer biology and potential targets for therapeutic intervention .

Properties

IUPAC Name

[(2R)-2-octanoyloxy-3-phosphonooxypropyl] octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37O8P/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H2,22,23,24)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSBQYUENLDGMI-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145477
Record name Dioctanoylphosphatidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PA(8:0/8:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0114771
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

102731-57-7
Record name 1,1′-[(1R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl] dioctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102731-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioctanoylphosphatidic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102731577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioctanoylphosphatidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIOCTANOYLPHOSPHATIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/637NLP8R7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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